molecular formula C23H18Cl2N3+ B608791 Pyridinium, 1-(bis(2-chlorophenyl)methyl)-2-methyl-4-(2-pyrimidinyl)- CAS No. 1314161-71-1

Pyridinium, 1-(bis(2-chlorophenyl)methyl)-2-methyl-4-(2-pyrimidinyl)-

Cat. No. B608791
M. Wt: 407.3175
InChI Key: XMCRPOCIXNTMIQ-UHFFFAOYSA-N
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Description

M-34 is a bioactive chemical.

Scientific Research Applications

1. Polarity and Kamlet-Taft Parameters in Ionic Liquids

Research by Lee, Ruckes, & Prausnitz (2008) explored pyridinium ionic liquids, examining how methyl group substitution and alkyl chain length on the cation influence polarity and Kamlet-Taft parameters. These parameters are crucial for understanding the solvent properties of ionic liquids.

2. Thermal and Optical Properties of Bis(Pyridinium Salt)s

Jo, Koh, Han, & Bhowmik (2013) studied bis(pyridinium salt)s with different alkyl chain lengths. They focused on their thermal properties, optical behavior, and potential application as acid sensors, demonstrating the versatility of pyridinium salts in various applications.

3. Complexation with Carboxylatopillar[5]arene

The study by Li et al. (2011) investigated the binding behavior of bis(pyridinium)butane derivatives with carboxylatopillar[5]arene. This research highlights the potential of pyridinium derivatives in forming complex geometries and associations in chemical structures.

4. Cleavage of C-S Bonds and Formation of Cu(I) Cluster

Huang, Gou, Zhu, & Huang (2007) explored the reaction of a ligand with cuprous chloride leading to the formation of a CuI4-centered cluster. This research demonstrates the significance of pyridinium-based ligands in complex metal cluster formation.

5. Molecular Modeling and Experimental Studies

Cadena, Zhao, Snurr, & Maginn (2006) conducted a combined experimental and molecular dynamics study on pyridinium-based ionic liquids. Their work provides insights into the dynamic and thermodynamic properties of these compounds.

6. Identification of Novel Metabolites

Penner, Ho, Bercovici, Chowdhury, & Alton (2010) identified new metabolites of a specific pyridinium compound, contributing to the understanding of its metabolic pathways.

7. Nonlinear Optical Properties of Ruthenium(II) Complexes

The research by Coe et al. (2004) on ruthenium(II) complexes involving pyridinium ligands highlights their potential in nonlinear optics.

8. Synthesis of Cyclobutenes at Room Temperature

Alcaide, Almendros, Fernández, & Lázaro-Milla (2015) demonstrated the use of pyridinium-based 1,2-dipole precursors in synthesizing cyclobutenes under mild conditions, showcasing the reactivity and utility of pyridinium compounds.

9. Coordination Polymeric Anions

Zuber & Ciunik (2007) prepared crystals using pyridinium cations, revealing new types of coordination polymeric anions. This work expands the application of pyridinium in crystallography and coordination chemistry.

10. Nonlinear Optical Properties of Iron(II) Complexes

In 2009, Coe, Foxon, Harper, Raftery, Shaw, Swanson, Asselberghs, Clays, Brunschwig, & Fitch explored the nonlinear optical properties of iron(II) pentacyanide complexes with pyridinium units, contributing to the field of materials science and optics.

properties

CAS RN

1314161-71-1

Product Name

Pyridinium, 1-(bis(2-chlorophenyl)methyl)-2-methyl-4-(2-pyrimidinyl)-

Molecular Formula

C23H18Cl2N3+

Molecular Weight

407.3175

IUPAC Name

Pyridinium, 1-(bis(2-chlorophenyl)methyl)-2-methyl-4-(2-pyrimidinyl)-

InChI

InChI=1S/C23H18Cl2N3/c1-16-15-17(23-26-12-6-13-27-23)11-14-28(16)22(18-7-2-4-9-20(18)24)19-8-3-5-10-21(19)25/h2-15,22H,1H3/q+1

InChI Key

XMCRPOCIXNTMIQ-UHFFFAOYSA-N

SMILES

CC1=CC(C2=NC=CC=N2)=CC=[N+]1C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

M-34

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridinium, 1-(bis(2-chlorophenyl)methyl)-2-methyl-4-(2-pyrimidinyl)-

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